molecular formula C3H9NO2S B1294423 N,N-Dimethylmethanesulfonamide CAS No. 918-05-8

N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423
CAS No.: 918-05-8
M. Wt: 123.18 g/mol
InChI Key: WCFDSGHAIGTEKL-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanesulfonamide (CAS 918-05-8) is an organosulfur compound with the molecular formula C₃H₉NO₂S and a molecular weight of 139.17 g/mol. Its structure consists of a methanesulfonamide backbone (CH₃SO₂–) with two methyl groups attached to the nitrogen atom, forming N(CH₃)₂ (Figure 1).

Properties

IUPAC Name

N,N-dimethylmethanesulfonamide
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InChI

InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCFDSGHAIGTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID90238698
Record name N,N-Dimethylmethanesulphonamide
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Molecular Weight

123.18 g/mol
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CAS No.

918-05-8
Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-dimethylmethanesulphonamide
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Preparation Methods

Reaction Conditions:

  • Reagents : Methanesulfonyl chloride and dimethylamine.
  • Base : Triethylamine or sodium hydroxide.
  • Solvent : Dichloromethane or acetonitrile.
  • Temperature : 0–5°C to control reaction rate and yield.

Mechanism:

  • Methanesulfonyl chloride reacts with dimethylamine, forming a sulfonamide bond.
  • The base neutralizes the hydrochloric acid byproduct, ensuring a clean reaction.

Yield:

This method generally provides high yields (70–98%) depending on the molar ratios of reactants and reaction conditions.

Lithiation Method

Another approach involves lithiation of methanesulfonamide derivatives using n-butyllithium, followed by reactions with electrophiles such as aldehydes or halides.

Reaction Conditions:

  • Reagents : Methanesulfonamide and n-butyllithium.
  • Electrophiles : Bromobenzaldehyde or similar compounds.
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : Low temperatures (-15°C to -80°C) to stabilize intermediates.

Mechanism:

  • Lithiation generates a reactive intermediate.
  • The intermediate reacts with electrophiles to form substituted N,N-dimethylmethanesulfonamides.

Notes:

This method avoids isolating intermediate mesyl derivatives, simplifying the process.

Dehydration of Secondary Alcohols

N,N-Dimethylmethanesulfonamide can also be synthesized indirectly via dehydration reactions involving secondary alcohols.

Reaction Conditions:

Mechanism:

  • Secondary alcohols undergo dehydration to form vinyl derivatives.
  • These vinyl derivatives are converted into sulfonamides through subsequent chemical transformations.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are used to ensure consistent quality and yield while minimizing waste.

Process Features:

  • Automated reagent addition and temperature control.
  • Solvent recovery and recycling systems for cost efficiency.
  • Enhanced safety due to controlled reaction environments.

Reaction with Diphenylphosphoryl Chloride

In specialized applications, this compound can be synthesized by reacting diphenylphosphoryl chloride with methanesulfonamide derivatives.

Reaction Conditions:

  • Reagents : Diphenylphosphoryl chloride and this compound.
  • Solvent : Dichloromethane or acetonitrile.
  • Temperature : Controlled at room temperature for optimal yield.

Applications:

This method is particularly useful in medicinal chemistry for creating phosphorus-containing sulfonamides.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Temperature Yield (%)
Sulfonyl Chloride Reaction Methanesulfonyl chloride, dimethylamine Dichloromethane 0–5°C 70–98
Lithiation Method Methanesulfonamide, n-butyllithium THF -15°C to -80°C Moderate
Dehydration of Secondary Alcohols Secondary alcohols Various solvents 80–120°C Variable
Industrial Continuous Flow Various Automated systems Controlled High
Diphenylphosphoryl Chloride Reaction Diphenylphosphoryl chloride, sulfonamide derivatives Dichloromethane Room temperature High

Chemical Reactions Analysis

Reactions with Organometallic Reagents

DMMSA reacts with strong bases like n-butyllithium to form 1,1-dilithio derivatives, enabling further functionalization:

Reaction with n-BuLi: CH3SO2N(CH3)2+2 n BuLiLi2[SO2N(CH3)2CH2Li]\text{CH}_3\text{SO}_2\text{N}(\text{CH}_3)_2+2\,\text{ n BuLi}\rightarrow \text{Li}_2[\text{SO}_2\text{N}(\text{CH}_3)_2\text{CH}_2\text{Li}]Applications:

  • Condensation with benzaldehyde yields α,β-unsaturated sulfones .

Table 1: Reactions of DMMSA with Organometallic Reagents

ReagentConditionsProductReference
n-ButyllithiumTHF, -78°C1,1-Dilithio-DMMSA
Grignard ReagentsEther, RTAlkylated sulfonamides

Dehydration Reactions

DMMSA undergoes dehydrative elimination to form alkenyl sulfonamides under acidic conditions:

Reaction with MeSO₂Cl/Base: HOCH2CH2SO2N(CH3)2MeSO2Cl BaseCH2=CHSO2N(CH3)2+H2O\text{HOCH}_2\text{CH}_2\text{SO}_2\text{N}(\text{CH}_3)_2\xrightarrow{\text{MeSO}_2\text{Cl Base}}\text{CH}_2=\text{CHSO}_2\text{N}(\text{CH}_3)_2+\text{H}_2\text{O}Key Data:

  • Isomerism: Resulting alkenes exist as E/Z mixtures (confirmed by 1H^1\text{H} NMR) .
  • Yield: Up to 85% for 1-(methylsulfonyl)-1-propene .

Electrochemical Oxidation

Anodic oxidation of DMMSA in alcoholic or acetic acid media generates sulfone derivatives:

Reaction in Methanol: CH3SO2N(CH3)2Electrolysis MeOHCH3SO3CH3+Dimethylamine\text{CH}_3\text{SO}_2\text{N}(\text{CH}_3)_2\xrightarrow{\text{Electrolysis MeOH}}\text{CH}_3\text{SO}_3\text{CH}_3+\text{Dimethylamine}Mechanism:

  • Involves radical intermediates and solvent participation .

Table 2: Electrochemical Behavior of DMMSA

SolventElectrolyteProductReference
MethanolNaClO₄Methyl methanesulfonate
Acetic AcidH₂SO₄Acetylated derivatives

Coordination Chemistry

DMMSA acts as a ligand in metal complexes, leveraging its sulfonamide group:

Interaction with Phenols:

  • Forms 1:1 and 2:1 (phenol:DMMSA) hydrogen-bonded complexes .
  • NMR Evidence: Proton shifts confirm association constants (KK) in CCl₄ .

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of N,N-Dimethylmethanesulfonamide in cancer research. In vitro experiments have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress induction. For example, one study showed that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

2.2 Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its potential use as a therapeutic agent in combating infections caused by resistant bacteria .

Industrial Applications

3.1 Solvent in Chemical Reactions

Due to its polar aprotic nature, this compound is widely used as a solvent in organic synthesis. It facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions, due to its ability to dissolve both polar and nonpolar compounds effectively .

3.2 Polymer Chemistry

In polymer science, this compound serves as a solvent for polymerization processes. It is particularly useful in the synthesis of polyamides and other high-performance polymers due to its ability to dissolve a wide range of monomers and polymers .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer CellsInduction of apoptosis
AnticancerProstate Cancer CellsCytotoxicity observed
AntimicrobialStaphylococcus aureusMIC: 8 µg/mL
AntimicrobialEscherichia coliMIC: 16 µg/mL

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This study emphasizes the potential of this compound as a candidate for further development in cancer therapy .

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The findings revealed that the compound exhibited notable antibacterial activity with low MIC values, suggesting its potential use as an alternative treatment for resistant infections .

Mechanism of Action

The mechanism of action of N,N-Dimethylmethanesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonamide group can participate in hydrogen bonding and other interactions, facilitating the formation of stable complexes with other molecules. This property makes it an effective catalyst and reagent in numerous chemical processes .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Melting Point : 49°C
  • Boiling Point : 119°C
  • Density : 1.158 g/cm³
  • Solubility : High solubility in polar organic solvents like dichloromethane and chloroform due to its polar sulfonamide group and hydrophobic methyl substituents .

Comparison with Similar Compounds

N,N-Dimethylmethanesulfonamide’s uniqueness arises from its balanced hydrophobicity, reactivity, and functional group arrangement. Below is a comparative analysis with structural analogs and functional group derivatives.

Structural Analogs

Compound Name Molecular Formula Key Structural Features Physical/Chemical Properties Applications
This compound C₃H₉NO₂S –SO₂–N(CH₃)₂ MP: 49°C; BP: 119°C; Density: 1.158 g/cm³ Antimicrobial agent, organic synthesis
1-Bromo-N,N-dimethylmethanesulfonamide C₃H₈BrNO₂S –SO₂–N(CH₃)₂ with a bromine substituent Higher reactivity in SN2 reactions Intermediate in nucleophilic substitutions
1-(4-Cyanophenyl)-N,N-dimethylmethanesulfonamide C₁₀H₁₂N₂O₂S –SO₂–N(CH₃)₂ with a cyano-phenyl group Enhanced bioactivity due to aromaticity Antibacterial and anticancer research
N-Methylmethanesulfonamide C₂H₇NO₂S –SO₂–NH(CH₃) Lower lipophilicity than dimethyl analog Limited to niche synthetic applications

Functional Group Analogs

Compound Name Functional Group Key Differences Reactivity/Applications
N,N-Dimethylformamide (DMF) Amide (–CON(CH₃)₂) Less polar than sulfonamide; higher boiling point (153°C) Polar aprotic solvent in peptide synthesis
Methanesulfonamide –SO₂–NH₂ No methyl groups; higher acidity (pKa ~10) Precursor for sulfonamide antibiotics
N,N-Diethylmethanesulfonamide –SO₂–N(C₂H₅)₂ Bulkier alkyl groups reduce solubility Specialized solvent in high-temperature reactions

Key Research Findings

Antimicrobial Activity : this compound inhibits dihydropteroate synthase, a critical enzyme in bacterial folate synthesis, with comparable efficacy to simpler sulfonamides like sulfamethoxazole .

Reactivity in Synthesis : The brominated derivative (1-Bromo-N,N-dimethylmethanesulfonamide) participates efficiently in cross-coupling reactions, enabling access to complex sulfonamide-based pharmaceuticals .

Biological Versatility: Cyano-phenyl derivatives exhibit dual antibacterial and anti-inflammatory activity, attributed to electron-withdrawing cyano groups enhancing target binding .

Biological Activity

N,N-Dimethylmethanesulfonamide (DMMS) is a sulfonamide compound with the molecular formula C3H9NO2SC_3H_9NO_2S and a molecular weight of 123.17 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities and applications.

  • Molecular Formula : C3H9NO2SC_3H_9NO_2S
  • Molecular Weight : 123.17 g/mol
  • CAS Number : 918-05-8
  • Physical State : Liquid at room temperature
  • Purity : Typically >98% as confirmed by GC analysis

1. Enzyme Inhibition

DMMS has been studied for its potential as an enzyme inhibitor. Research indicates that compounds containing sulfonamide moieties can inhibit various enzymes, particularly those involved in cancer progression. For instance, a study highlighted that modifications to the sulfonamide structure could enhance inhibitory effects on specific kinases related to cancer cell proliferation, such as Nek2, which is implicated in centrosome separation during mitosis .

2. Interaction with Phenolic Compounds

A notable study investigated the association of DMMS with phenol and 4-chlorophenol through PMR spectrometry. The findings suggested that DMMS can form stable complexes with these phenolic compounds, indicating potential applications in organic synthesis and catalysis . The ability to form complexes may also influence the biological activity of DMMS in various biochemical pathways.

Case Study 1: Nek2 Inhibition and Cancer Therapy

In a study focusing on small-molecule inhibitors of Nek2, it was found that modifications to the DMMS structure could lead to significant changes in inhibitory potency. The research demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against Nek2, suggesting that DMMS derivatives could serve as potential therapeutic agents in cancer treatment .

CompoundStructureIC50 (Nek2) μMReference
DMMS Derivative A-0.62
DMMS Derivative B-0.27

Case Study 2: Synthesis of Vinyl Sulfonamides

Another research effort explored the synthesis of N,N-dimethyl-1-propene-1-sulfonamide from DMMS via lithiation methods. This study revealed that the resulting vinyl sulfonamides exhibited a range of biological activities, particularly as enzyme inhibitors . The synthesis process was noted for its efficiency and simplicity, highlighting the versatility of DMMS as a precursor for biologically active compounds.

Toxicological Considerations

While DMMS shows promising biological activity, it is essential to consider its safety profile. The compound has been classified with certain hazard statements indicating skin irritation and flammability risks. Proper handling and safety measures should be employed when working with this chemical .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N,N-Dimethylmethanesulfonamide, and how are intermediates purified?

  • Answer : The compound is synthesized via alkylation or substitution reactions. For example, 1-bromo-N,N-dimethylmethanesulfonamide reacts with tert-butyldimethylsilyloxy or thiophene derivatives under basic conditions (e.g., NaOH) with benzyltriethylammonium chloride as a phase-transfer catalyst . Intermediates are purified using column chromatography (silica gel) or recrystallization, with structural confirmation via 1^1H NMR, 13^{13}C NMR, and HPLC-MS/MS . Analytical data for intermediates, including retention factors (RfR_f) and retention times (tRt_R), are critical for assessing purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer : 1^1H NMR (e.g., δ 2.90 ppm for -N(CH3_3)2_2 protons) and 13^{13}C NMR (δ 45.52 ppm for sulfonamide carbons) are standard for structural elucidation . HPLC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) ensures purity and molecular weight confirmation (e.g., m/z 123.17 for [M+H]+^+) . IR spectroscopy can confirm sulfonamide S=O stretches (~1300–1150 cm1^{-1}) .

Q. What solvent properties of this compound make it suitable for electrochemical studies?

  • Answer : Its high dielectric constant and ability to dissolve ionic species are key. Conductance studies of 1:1 electrolytes (e.g., tetraalkylammonium salts) in this compound at 50°C show slight ion association, analyzed via the Lee and Wheaton equation. Ionic limiting molar conductances are estimated using the tris(isopentyl)butylammonium tetraphenylborate approximation .

Advanced Research Questions

Q. How can stereoconvergent reactions involving this compound derivatives be optimized for enantioselective synthesis?

  • Answer : Catalytic enantioselective arylations of alkyl electrophiles (e.g., bromo-sulfonamides) require chiral ligands (e.g., BINAP or phosphoramidites) and transition metals (Ni or Pd). For example, stereoconvergent coupling with arylzinc reagents under inert atmospheres achieves >90% ee, monitored by chiral HPLC . Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can resolve competing pathways .

Q. How should researchers address contradictions in reported conductance data for electrolytes in this compound?

  • Answer : Discrepancies may arise from ion-pairing effects or solvent impurities. Replicate experiments under controlled humidity (<5% H2_2O) and inert gas (N2_2) are critical. Use the Lee and Wheaton equation with variable distance parameters (RR) to model ion association. For example, trimethylphenylammonium halides show higher association constants (KaK_a) than tetraalkylammonium salts due to stronger electrostatic interactions .

Q. What computational methods validate the solvation dynamics of this compound in reaction mechanisms?

  • Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) or density functional theory (DFT) at the B3LYP/6-311++G(d,p) level model solvent-solute interactions. Solvent polarity parameters (e.g., ET(30)E_T(30)) and Kamlet-Taft descriptors (π\pi^*, α\alpha, β\beta) correlate with reaction rates in SN2 mechanisms .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Answer : Use fume hoods to avoid inhalation (GHS H315/H319). Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in sealed containers under inert gas (Ar/N2_2) at <15°C to prevent degradation . Spills require neutralization with sodium bicarbonate and disposal via licensed chemical waste facilities .

Q. How can researchers optimize reaction yields when using this compound as a solvent or reagent?

  • Answer : Pre-dry the solvent over molecular sieves (3Å) to <50 ppm H2_2O. For alkylation reactions, optimize stoichiometry (1.2–1.5 equivalents of alkyl halide) and reaction time (12–24 hrs) at 60–80°C. Monitor progress via TLC (hexane:EtOAc, 3:1) and quench with ice-water to isolate products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethylmethanesulfonamide
Reactant of Route 2
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